
7-Bromoisoquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “7-Bromoisoquinolin-6-amine” consists of a bromine atom (Br) attached to the 7th carbon of an isoquinoline ring, with an amine group (-NH2) attached to the 6th carbon. The InChI code for this compound is not available in the search results.Scientific Research Applications
Synthesis of Complex Molecules
One of the primary applications of 7-Bromoisoquinolin-6-amine is in the synthesis of complex organic molecules. For instance, it has been used in the straightforward synthesis of indazolo[3,2-a]isoquinolin-6-amines, which exhibit fluorescent properties. This synthesis involves Suzuki coupling and Cadogan cyclization under microwave irradiation, highlighting the compound's utility in creating fluorescent molecules (Balog, Hajos, & Riedl, 2013).
Medicinal Chemistry
This compound also serves as a key intermediate in medicinal chemistry, particularly in the development of cytotoxic agents. Research has demonstrated its use in synthesizing C4-substituted isoquinolines with evaluated cytotoxicity against tumor cell lines, indicating its potential in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Additionally, aminoquinones structurally related to marine isoquinolinequinones synthesized using this compound have shown moderate to high potency against various human tumor cell lines, further underscoring its relevance in synthesizing potential anticancer agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Organic Synthesis Methodologies
In the realm of organic synthesis methodologies, this compound is instrumental in developing novel synthesis routes. For example, it has facilitated the synthesis of 8-bromoisoquinolines and contributed to the crystal structure analysis of secondary amine-borane complexes, enriching the field of synthetic organic chemistry and material sciences (Armengol, Helliwell, & Joule, 2000).
Safety and Hazards
Properties
IUPAC Name |
7-bromoisoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGIQXOMRCHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2627126.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2627127.png)
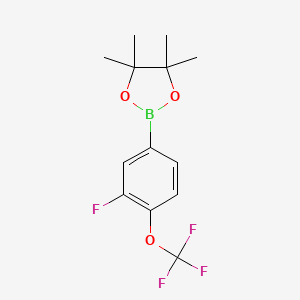
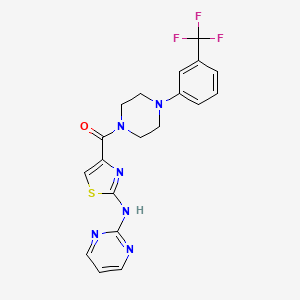

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2627133.png)
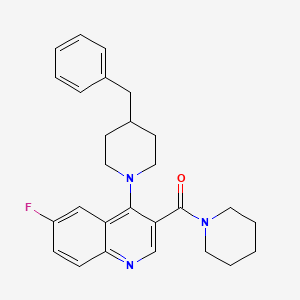
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627136.png)
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)

![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)
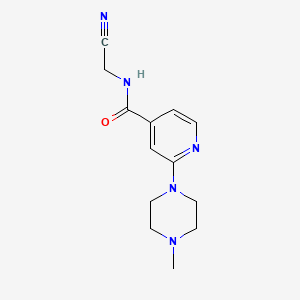
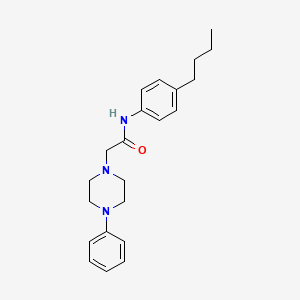
![2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid](/img/structure/B2627148.png)
